molecular formula C18H23N5O4S B2962193 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide CAS No. 1396845-22-9

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide

Cat. No. B2962193
CAS RN: 1396845-22-9
M. Wt: 405.47
InChI Key: FZTAGJFESHGGLL-UHFFFAOYSA-N
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Description

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H23N5O4S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

The compound plays a crucial role in the synthesis of novel chemical entities with potential therapeutic applications. Studies have demonstrated its utility in creating a diverse array of chemical structures, including polyamides, carboxamides, and derivatives with antibacterial and antifungal activities. For example, Hattori and Kinoshita (1979) described the synthesis of polyamides containing various nucleobases, highlighting the versatility of similar compounds in creating polymers with potential biological relevance (Hattori & Kinoshita, 1979).

Biological Evaluation and Potential Therapeutic Applications

Several studies have focused on evaluating the biological activities of compounds synthesized from this chemical, identifying potential antimicrobial, anti-inflammatory, and anticancer properties. Jadhav et al. (2017) synthesized and evaluated a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents, showing moderate to good activities against tested bacterial and fungal strains (Jadhav et al., 2017) Similarly, Aziz‐ur‐Rehman et al. (2017) introduced derivatives that exhibited valuable antibacterial results, further underscoring the compound's significance in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Pharmacological Potency and Evaluation

The pharmacological evaluation of derivatives has revealed promising results in various models, indicating potential applications in treating diseases. For instance, Suresh et al. (2016) synthesized derivatives that showed significant antimicrobial activity, suggesting their potential use as novel antimicrobial agents (Suresh et al., 2016). Additionally, compounds have been investigated for their potential as central nervous system agents, indicating a broad spectrum of possible therapeutic applications beyond antimicrobial activity (Bauer et al., 1976).

Chemical Synthesis and Methodology Advancements

The chemical has also facilitated advancements in synthesis methodologies, contributing to the development of more efficient and selective synthetic routes for pharmaceutical compounds. Cann et al. (2012) described a convergent, stereoselective synthesis of a CGRP receptor inhibitor, demonstrating the compound's role in enabling the synthesis of complex pharmaceutical agents (Cann et al., 2012).

properties

IUPAC Name

1-(1-methyl-6-oxopyridazin-3-yl)-N-[(4-sulfamoylphenyl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c1-22-17(24)9-8-16(21-22)23-10-2-3-14(12-23)18(25)20-11-13-4-6-15(7-5-13)28(19,26)27/h4-9,14H,2-3,10-12H2,1H3,(H,20,25)(H2,19,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTAGJFESHGGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide

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